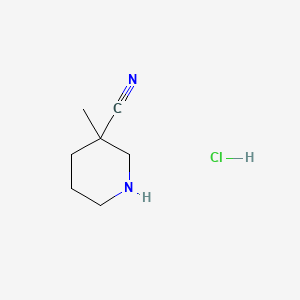

3-Methylpiperidine-3-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

3-methylpiperidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c1-7(5-8)3-2-4-9-6-7;/h9H,2-4,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGURFPBGAFCODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857180 | |

| Record name | 3-Methylpiperidine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205749-97-8 | |

| Record name | 3-Methylpiperidine-3-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Methylpiperidine-3-carbonitrile hydrochloride typically involves the reaction of 3-methylpiperidine with cyanogen chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

3-Methylpiperidine-3-carbonitrile hydrochloride can undergo oxidation reactions that convert the nitrile group into corresponding carboxylic acids or other functional groups. Common oxidizing agents include:

- Potassium permanganate

- Chromium trioxide

These reactions are important for modifying the compound's functional groups for various synthetic pathways.

Reduction Reactions

Reduction of this compound can be achieved using reducing agents such as:

- Lithium aluminum hydride

- Sodium borohydride

These reactions typically convert the nitrile group into primary amines, expanding the utility of the compound in pharmaceutical applications.

Substitution Reactions

Nucleophilic substitution reactions can occur where the nitrile group is replaced by other functional groups. Common reagents for these reactions include:

- Sodium methoxide

- Sodium ethoxide

Such substitutions allow for the introduction of various functional groups, enhancing the compound's versatility in organic synthesis .

Mechanistic Insights

The mechanisms underlying these reactions often involve nucleophilic attack on electrophilic centers, facilitated by the presence of the carbonitrile group.

Oxidation Mechanism

In oxidation reactions, the nitrile carbon is oxidized, leading to an increase in oxidation state and formation of carboxylic acids or ketones through a series of electron transfer steps.

Reduction Mechanism

For reduction processes, hydride transfer from lithium aluminum hydride to the nitrile carbon results in the formation of an intermediate imine, which can subsequently be hydrolyzed to yield amines.

Substitution Mechanism

In substitution reactions, nucleophiles attack the carbon atom of the nitrile group, leading to displacement of the leaving group (often halides) and formation of new bonds with incoming nucleophiles.

Scientific Research Applications

3-Methylpiperidine-3-carbonitrile hydrochloride is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methylpiperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations:

Ring Size : Pyrrolidine analogs (5-membered ring) exhibit higher conformational rigidity and smaller molecular volume compared to piperidine derivatives (6-membered ring). This impacts solubility and bioavailability .

Substituent Position: The 3-position substitution in 3-Methylpiperidine-3-carbonitrile HCl distinguishes it from analogs like Piperidine-4-carbonitrile HCl (similarity: 0.81), where the cyano group at the 4-position reduces steric hindrance .

Biological Activity

3-Methylpiperidine-3-carbonitrile hydrochloride (CAS No. 1205749-97-8) is an organic compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula . It is typically synthesized through the reaction of 3-methylpiperidine with cyanogen chloride, using solvents such as dichloromethane, followed by purification via recrystallization. The compound features a piperidine ring with a nitrile group, which influences its reactivity and biological interactions.

The biological activity of this compound primarily involves its role as a ligand for various enzymes and receptors. Its mechanism of action can be summarized as follows:

- Enzyme Interaction : The compound has been utilized in studies examining enzyme interactions, particularly in metabolic pathways. It may modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing enzymatic reactions.

- Pharmacological Potential : Research indicates that it may have therapeutic implications, particularly in the development of pharmaceuticals targeting specific biological pathways. Its structure allows it to serve as a precursor in synthesizing more complex molecules with desired biological activities .

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of compounds related to this compound. For instance, derivatives of piperidine have shown significant activity against various cancer cell lines. The IC50 values for these compounds indicate their potency in inhibiting cell growth:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Benzoylpiperidine (Compound 20) | MDA-MB-231 (breast cancer) | 7.9 |

| Benzoylpiperidine (Compound 20) | OVCAR-3 (ovarian cancer) | 92 |

| Piperidine Derivative | PDAC-3 (pancreatic cancer) | 9.28 |

These results suggest that modifications to the piperidine structure can enhance antiproliferative activity, making it a promising scaffold for drug development .

Enzyme Inhibition Studies

Inhibitory studies on enzymes such as MAGL (monoacylglycerol lipase) have shown that piperidine derivatives exhibit selective inhibition, with some compounds demonstrating IC50 values as low as 80 nM. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

Case Studies

- Optimization of DMPK Properties : A study focused on optimizing the drug-like properties of piperidine derivatives found that introducing fluorine atoms significantly improved metabolic stability and reduced clearance rates in vivo. This optimization is essential for enhancing the pharmacokinetic profiles of potential therapeutic agents derived from this compound .

- Antiparasitic Activity : Another investigation into related compounds revealed that structural modifications could balance aqueous solubility and antiparasitic activity. These findings underscore the importance of chemical structure in determining biological efficacy and safety profiles .

Q & A

Q. What are the recommended storage conditions for 3-Methylpiperidine-3-carbonitrile hydrochloride to ensure stability?

Methodological Answer: Store the compound in a dry environment at 2–8°C, as recommended in safety data sheets (SDS). Avoid exposure to moisture, dust, or aerosols by using airtight containers. Ensure proper ventilation in storage areas and follow fire prevention protocols due to potential flammability risks. Stability data gaps suggest periodic re-evaluation of storage integrity using analytical techniques like HPLC .

Q. What personal protective equipment (PPE) is essential for safe handling in laboratory settings?

Methodological Answer: Wear NIOSH-approved eye protection (e.g., goggles) and nitrile gloves to prevent skin/eye contact. Use lab coats and ensure fume hoods are operational to minimize inhalation risks. Post-handling, wash hands thoroughly and dispose of contaminated gloves per institutional guidelines. These precautions align with SDS recommendations despite limited toxicological data .

Q. How can researchers verify the purity of synthesized this compound?

Methodological Answer: Employ analytical techniques such as:

- RP-HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) and column selection (C18) based on validated methods for structurally similar compounds .

- Mass Spectrometry (MS) : Confirm molecular weight (FW: ~185.6 g/mol) and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C spectra to detect impurities (<2% threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for risk assessment?

Methodological Answer: In the absence of comprehensive toxicity

- Comparative Analysis : Use structurally similar compounds (e.g., 3-Cyano-3-methylpyrrolidine hydrochloride) to infer potential hazards .

- In Vitro Assays : Conduct cytotoxicity tests (e.g., MTT assay on human cell lines) and respiratory irritation studies (e.g., IL-8 release in lung epithelial cells).

- Precautionary Measures : Implement hazard controls (e.g., ALARA principles) until experimental data is generated .

Q. What strategies optimize the synthesis of this compound for high yield and scalability?

Methodological Answer:

- Cyclization Optimization : Use one-pot reactions to minimize intermediate isolation, as demonstrated in articaine hydrochloride synthesis (e.g., combining cyclization, oxidation, and rearrangement steps) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency.

- Purification : Employ recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product (>98%) .

Q. How can stability be assessed under diverse experimental conditions (e.g., pH, temperature)?

Methodological Answer:

- Stress Testing : Expose the compound to elevated temperatures (40–60°C), UV light, and varying pH (1–13) for 24–72 hours.

- Degradation Analysis : Monitor decomposition products via LC-MS and quantify stability using kinetic modeling (e.g., Arrhenius equation for thermal degradation).

- Storage Validation : Correlate long-term stability with accelerated aging studies (ICH Q1A guidelines) .

Q. What advanced analytical methods are suitable for characterizing degradation pathways?

Methodological Answer:

- High-Resolution MS (HRMS) : Identify unknown degradation products with ppm-level accuracy.

- NMR Relaxometry : Track structural changes under stress conditions.

- Computational Modeling : Use DFT calculations to predict reactive sites and degradation mechanisms .

Data Contradiction and Compliance

Q. How should researchers address discrepancies in regulatory classifications across regions?

Methodological Answer:

- Regulatory Cross-Referencing : Compare classifications from IARC, ACGIH, and OSHA. For example, while the compound is not classified as carcinogenic by IARC/NTP, institutional protocols may still require hazard mitigation .

- Documentation : Maintain batch-specific certificates of analysis (CoA) and align with forensic/research compliance frameworks (e.g., Schedule II analog guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.